Omeprazole sulfone
Descripción general
Descripción
Omeprazole sulfone es un metabolito del omeprazole, un inhibidor de la bomba de protones ampliamente utilizado. El omeprazole se utiliza principalmente para tratar la enfermedad de reflujo gastroesofágico, las úlceras pépticas y otras afecciones caracterizadas por la secreción excesiva de ácido gástrico. El this compound se forma mediante la sulfoxidación del omeprazole por la enzima citocromo P450 3A4 .
Aplicaciones Científicas De Investigación
El omeprazole sulfone tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El omeprazole sulfone ejerce sus efectos inhibiendo la enzima hidrógeno/potasio adenosina trifosfatasa (H+/K+ ATPasa) que se encuentra en las células parietales gástricas. Esta inhibición conduce a una reducción en la secreción de ácido gástrico. El grupo sulfona mejora la afinidad de unión del compuesto a la enzima, lo que lo convierte en un inhibidor potente .
Compuestos Similares:
Esomeprazole: El enantiómero S del omeprazole, también un inhibidor de la bomba de protones.
Lansoprazole: Otro inhibidor de la bomba de protones con un mecanismo de acción similar.
Rabeprazole: Conocido por su inicio de acción rápido en comparación con el omeprazole.
Singularidad: El this compound es único debido a su vía metabólica específica y la formación de metabolitos distintos. Su grupo sulfona proporciona una mayor afinidad de unión a la enzima H+/K+ ATPasa, lo que lo convierte en un inhibidor más potente en comparación con otros inhibidores de la bomba de protones .
Análisis Bioquímico
Biochemical Properties
Omeprazole sulfone interacts with enzymes such as CYP2C19 and CYP3A4 during its metabolism . The metabolic ratios of 5-hydroxy omeprazole and this compound were found to be lower in the follicular phase compared to the luteal phase, suggesting that the metabolism of omeprazole is low in the follicular phase .
Cellular Effects
This compound, as a metabolite of omeprazole, may share some of the cellular effects of omeprazole. Omeprazole has been shown to have effects on various types of cells and cellular processes . It has been suggested to have anti-inflammatory effects in vitro and in vivo .
Molecular Mechanism
The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This mechanism may also apply to this compound, given its structural similarity to omeprazole.
Temporal Effects in Laboratory Settings
In a study, the pharmacokinetics of omeprazole and its metabolites, including this compound, were evaluated in three phases of the menstrual cycle . The study found that the metabolic ratios of 5-hydroxy omeprazole and this compound were lower in the follicular phase compared to the luteal phase .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, studies on omeprazole, from which this compound is derived, suggest that the effects of the product vary with different dosages .
Metabolic Pathways
This compound is a metabolite of omeprazole, which is metabolized by CYP2C19 and CYP3A4 . The metabolic pathways of omeprazole involve these enzymes, and it’s reasonable to assume that this compound is involved in similar pathways.
Transport and Distribution
After absorption into the systemic circulation, omeprazole, the parent compound of this compound, diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . It’s plausible that this compound follows a similar transport and distribution pattern.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given that omeprazole accumulates in the acidic secretory canaliculi of the stomach’s parietal cells , it’s plausible that this compound may also be found in similar subcellular locations.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de omeprazole sulfone implica la oxidación del tioéter de omeprazole. Un método común incluye la disolución del tioéter de omeprazole en diclorometano, seguido de la adición de ácido metacloroperbenzoico. La mezcla de reacción se concentra luego a presión reducida. El producto se purifica adicionalmente mediante cromatografía en columna de gel de sílice con acetato de etilo y éter de petróleo como eluyentes .
Métodos de Producción Industrial: En entornos industriales, el this compound se produce utilizando procesos de oxidación similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto final se obtiene a menudo como un sólido blanquecino con un rendimiento de aproximadamente el 78% .
Análisis De Reacciones Químicas
Tipos de Reacciones: El omeprazole sulfone experimenta diversas reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede conducir a la formación de this compound N-óxido.
Reducción: Aunque menos comunes, las reacciones de reducción pueden convertir el this compound de nuevo a sus formas precursoras.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos metoxi o sulfonilo, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Ácido metacloroperbenzoico en diclorometano.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Diversos nucleófilos en condiciones básicas o ácidas.
Productos Principales:
This compound N-óxido: Formado mediante la oxidación adicional.
Derivados hidroxílicos: Formados mediante reacciones de sustitución.
Comparación Con Compuestos Similares
Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Rabeprazole: Known for its rapid onset of action compared to omeprazole.
Uniqueness: Omeprazole sulfone is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its sulfone group provides a higher binding affinity to the H+/K+ ATPase enzyme, making it a more potent inhibitor compared to some other proton pump inhibitors .
Propiedades
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237116 | |
Record name | Omeprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-55-8 | |
Record name | Omeprazole sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omeprazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omeprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Omeprazole sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is omeprazole sulfone formed in the body?
A1: this compound is generated through the sulfoxidation of omeprazole, primarily mediated by the cytochrome P450 enzyme CYP3A4. [, , , , ] This metabolic pathway represents a significant route of omeprazole elimination alongside the CYP2C19-dependent formation of 5-hydroxyomeprazole. [, ]
Q2: Does the formation of this compound differ between individuals?
A2: Yes, the formation of this compound exhibits interindividual variability influenced by factors like CYP3A4 activity, age, and co-administration of drugs that can induce or inhibit CYP3A4. [, , ] For example, individuals identified as CYP3A4 poor metabolizers tend to display lower levels of this compound compared to extensive metabolizers. [, , ]
Q3: Can this compound itself be further metabolized?
A3: While this compound is considered a major metabolite, studies indicate that it can undergo further metabolism, although the specific pathways and enzymes involved are not fully characterized. [, ]
Q4: How is this compound eliminated from the body?
A5: this compound is primarily eliminated through urine, although a small fraction may also be excreted in feces. [, ]
Q5: Can other drugs affect the formation of this compound?
A6: Yes, several drugs can influence the formation of this compound by either inducing or inhibiting CYP3A4 activity. [, , ] For instance, co-administration with CYP3A4 inducers like rifampicin can increase this compound formation, while inhibitors like ketoconazole can decrease its levels. [, , ]
Q6: Does this compound contribute to drug-drug interactions?
A7: While this compound is a relatively weak inhibitor of CYP2C19 and CYP3A4 compared to omeprazole itself, its contribution to drug-drug interactions shouldn't be entirely disregarded. [] Its presence, particularly at higher concentrations, might augment the inhibitory effects of omeprazole on these enzymes, potentially altering the metabolism of co-administered drugs. []
Q7: What analytical techniques are employed to quantify this compound in biological samples?
A8: Various analytical techniques have been developed and validated for the accurate and sensitive quantification of this compound in biological matrices like plasma, serum, and urine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are commonly employed methods. [, , , , , , , ]
Q8: What are the advantages of using HPLC-MS/MS for this compound analysis?
A9: HPLC-MS/MS offers high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological samples. [, , , ] This technique also allows simultaneous analysis of omeprazole, 5-hydroxyomeprazole, and this compound, providing a comprehensive assessment of omeprazole metabolism. [, , , ]
Q9: Are there any rapid methods for analyzing this compound?
A10: Yes, fast HPLC methods using monolithic columns have been developed, significantly reducing analysis time while maintaining sensitivity and accuracy for this compound quantification. [, ] These methods are particularly useful in high-throughput screening and biotransformation studies. [, ]
Q10: How are analytical methods for this compound validated?
A11: Analytical methods for this compound undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity. [, ] These validation parameters are essential for generating reliable and reproducible data for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.